molecular formula C23H22O3 B5716028 4,4',4''-(1-Vinyl-2-ylidene)trianisole CAS No. 7109-27-5

4,4',4''-(1-Vinyl-2-ylidene)trianisole

Cat. No.: B5716028
CAS No.: 7109-27-5
M. Wt: 346.4 g/mol
InChI Key: DMGVRXGFVGFXGC-UHFFFAOYSA-N
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Description

4,4’,4’'-(1-Vinyl-2-ylidene)trianisole is a heterocyclic organic compound with the molecular formula C23H22O3 and a molecular weight of 346.4 g/mol. It is also known by its IUPAC name, 1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene. This compound is characterized by its three methoxy groups attached to a vinylidene core, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under acidic conditions to form the intermediate, which is then subjected to a Wittig reaction to introduce the vinylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4’,4’'-(1-Vinyl-2-ylidene)trianisole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the vinylidene group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents using reagents like bromine or chlorine under appropriate conditions.

Scientific Research Applications

4,4’,4’'-(1-Vinyl-2-ylidene)trianisole has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole involves its interaction with various molecular targets and pathways. The vinylidene group can participate in conjugation with aromatic rings, enhancing the compound’s reactivity and stability. This conjugation can influence the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities.

Comparison with Similar Compounds

4,4’,4’'-(1-Vinyl-2-ylidene)trianisole can be compared with other similar compounds such as:

    4,4’,4’'-(1-Ethyl-2-ylidene)trianisole: Similar structure but with an ethyl group instead of a vinylidene group, leading to different reactivity and applications.

    4,4’,4’'-(1-Phenyl-2-ylidene)trianisole:

    4,4’,4’'-(1-Methyl-2-ylidene)trianisole: The presence of a methyl group changes its reactivity and potential biological activities.

These comparisons highlight the uniqueness of 4,4’,4’'-(1-Vinyl-2-ylidene)trianisole, particularly its vinylidene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1,2-bis(4-methoxyphenyl)ethenyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O3/c1-24-20-10-4-17(5-11-20)16-23(18-6-12-21(25-2)13-7-18)19-8-14-22(26-3)15-9-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGVRXGFVGFXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221312
Record name 4,4',4''-(1-Vinyl-2-ylidene)trianisole
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Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7109-27-5
Record name 1,1′,1′′-(1-Ethenyl-2-ylidene)tris[4-methoxybenzene]
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Record name 4,4',4''-(1-Vinyl-2-ylidene)trianisole
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Record name 4,4',4''-(1-Vinyl-2-ylidene)trianisole
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Record name 4,4',4''-(1-vinyl-2-ylidene)trianisole
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Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from 20 g 4-bromoanisole (107 mmol) and 2.43 g Mg turnings (107 mg-atom) in 20 mL Et2O was added 19.25 g dry (P2O5) desoxyanisoin (76 mmol) as a solid in four portions, each followed by a 50 mL wash of Et2O. The mixture was stirred at reflux 17 h, cooled to room temperature, poured onto 200 g ice and 40 mL 1N H2SO4, and filtered into a separatory funnel. 100 mL Et2O was added and the organic layer was washed with 100 mL H2O and saturated NaHCO3 (2×100 mL). The organic layer was dried (MgSO4), filtered, and the Et2O was removed under reduced pressure to give crude 1,1,2-Tris(4-methoxyphenyl)ethanol as an orange oil which crystallized (25 mL EtOH with a trace of NH4OH) as an orange solid, 18.6 g (67% crude yield), mp: 109°-127° C.; NMR δ7.47 to 6.63 (m, 12H, ArH), 3.73 (3 overlapping s, 9H, OCH3), 3.48 (s, 2H, CH2), 2.27 (s, 1H, OH). p-TsOH.H2O (2 g; 10.5 mmol) and 18.5 g of the crude carbinol (50.8 mmol) were dissolved in 50 mL C6H6, heated to reflux 2 h, cooled to room temperature, and poured onto 75 mL 5% NaHCO3. The organic layer was washed with 75 mL 5% NaHCO3. The combined aqueous layers were extracted with 25 mL C6H6. The combined organic layers were washed with 100 mL H2O, dried (Na2SO4), filtered, and the solvent removed to give a dark oil. The oil was purified on 80 g flash SiO2 (gradient elution with petroleum ether-CH2Cl 2) yielding an amber oil which solidified at room temperature to yield 1,1,2-Tris(4-methoxyphenyl)ethene as white cubes (11.3 g, 64%), mp: 100°-101° C. (lit. 100°-101° C.). NMR δ7.29 to 6.55 (m, 13H, ArH and C=CH), 3.78 (s, 3H, geminal ring OCH3), 3.75 (s, 3H, vicinal ring OCH3), 3.69 (s, 3H, central ring OCH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

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